5-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1-phenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of 5-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1-phenyl-1H-pyrazole-4-carboxamide involves multiple steps. One common synthetic route starts with the reaction of 1-phenylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-methyl-1,3,4-thiadiazol-2-amine to form the desired thiadiazole derivative. The final step involves the reaction of this intermediate with 3-azetidinone under basic conditions to yield the target compound .
Industrial production methods for such compounds typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
5-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 5-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. In biological systems, the compound is known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. This inhibition leads to the disruption of cellular processes and ultimately cell death .
Comparison with Similar Compounds
5-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1-phenyl-1H-pyrazole-4-carboxamide can be compared with other thiadiazole derivatives, such as:
5-Methyl-1,3,4-thiadiazole-2-amine: A simpler thiadiazole derivative with similar antimicrobial properties.
1-Phenyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea: Another thiadiazole derivative with potential anticancer activity.
5-Methyl-1,3,4-thiadiazole-2-thiol: Known for its use in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its complex structure, which allows for multiple points of interaction with biological targets, enhancing its potential efficacy in various applications.
Properties
IUPAC Name |
5-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c1-11-15(8-18-23(11)14-6-4-3-5-7-14)16(24)19-13-9-22(10-13)17-21-20-12(2)25-17/h3-8,13H,9-10H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIOKRWBGDFPJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3CN(C3)C4=NN=C(S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.